molecular formula C13H19N B13332781 3-(4-Tert-butylphenyl)azetidine

3-(4-Tert-butylphenyl)azetidine

Cat. No.: B13332781
M. Wt: 189.30 g/mol
InChI Key: CUQSEEHIAKPTOR-UHFFFAOYSA-N
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Description

3-(4-(tert-butyl)phenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines. The tert-butyl group attached to the phenyl ring enhances the compound’s steric properties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-butyl)phenyl)azetidine typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for azetidines often leverage high-throughput techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods allow for the efficient and scalable production of azetidines with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-butyl)phenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(4-(tert-butyl)phenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.

Uniqueness

3-(4-(tert-butyl)phenyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for unique reactivity that can be harnessed in various chemical and biological applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(4-tert-butylphenyl)azetidine

InChI

InChI=1S/C13H19N/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3

InChI Key

CUQSEEHIAKPTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNC2

Origin of Product

United States

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